![molecular formula C14H25N3O2 B2897102 (E)-4-(Dimethylamino)-N-[2-(5,5-dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-enamide CAS No. 2411329-92-3](/img/structure/B2897102.png)
(E)-4-(Dimethylamino)-N-[2-(5,5-dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-enamide
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Overview
Description
(E)-4-(Dimethylamino)-N-[2-(5,5-dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a dimethylamino group and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Dimethylamino)-N-[2-(5,5-dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of a dimethylamino-substituted alkene with a pyrrolidinone derivative under specific conditions that favor the formation of the (E)-isomer. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(Dimethylamino)-N-[2-(5,5-dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
(E)-4-(Dimethylamino)-N-[2-(5,5-dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-4-(Dimethylamino)-N-[2-(5,5-dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-enamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the context of its use, such as in medicinal chemistry or biochemical research.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(Dimethylamino)-N-[2-(5,5-dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-enamide: shares structural similarities with other compounds containing dimethylamino and pyrrolidinone groups.
N,N-Dimethyl-4-aminobutyric acid: Similar in having a dimethylamino group but differs in its overall structure and properties.
Pyrrolidinone derivatives: Compounds like 2-pyrrolidinone share the pyrrolidinone moiety but differ in their substituents and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its (E)-isomer configuration, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(E)-4-(dimethylamino)-N-[2-(5,5-dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2/c1-14(2)10-11(13(19)16-14)7-8-15-12(18)6-5-9-17(3)4/h5-6,11H,7-10H2,1-4H3,(H,15,18)(H,16,19)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTQBLWXUXGLFC-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(=O)N1)CCNC(=O)C=CCN(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(C(=O)N1)CCNC(=O)/C=C/CN(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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